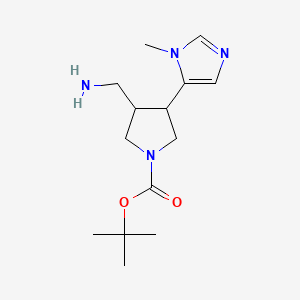
rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminomethyl group, a methyl-imidazole moiety, and a tert-butyl ester group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination or other suitable amination reactions.
Attachment of the Methyl-Imidazole Moiety: This step might involve nucleophilic substitution or coupling reactions.
Esterification: The final step would involve the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions could target the imidazole ring or the ester group, converting them to their respective reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit interesting pharmacological properties, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their efficacy in treating various diseases. The presence of the imidazole ring suggests potential antifungal or antimicrobial activity.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or other active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-(aminomethyl)-4-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate: Lacks the tert-butyl group.
(3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine: Lacks the ester group.
Uniqueness
The presence of the tert-butyl ester group and the methyl-imidazole moiety makes “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” unique. These functional groups can significantly influence the compound’s reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H24N4O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-10(5-15)11(8-18)12-6-16-9-17(12)4/h6,9-11H,5,7-8,15H2,1-4H3 |
InChI Key |
DYFPNEPGMVCCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CN=CN2C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


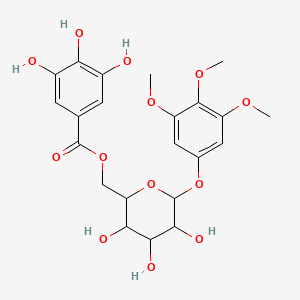
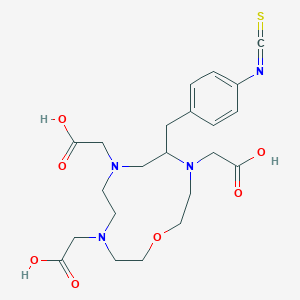
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
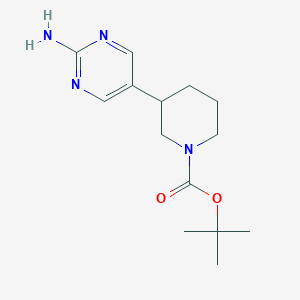
![rac-{1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, trans](/img/structure/B15127093.png)
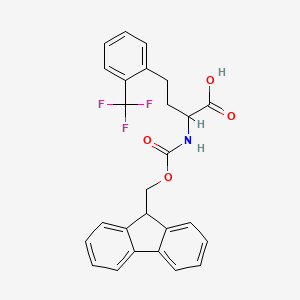
![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)
![9-(Hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B15127112.png)
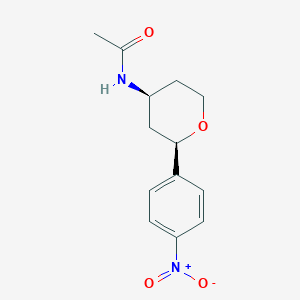
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
